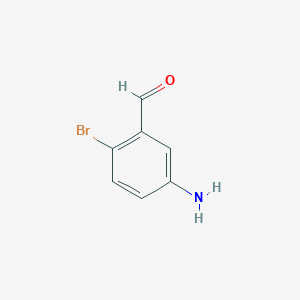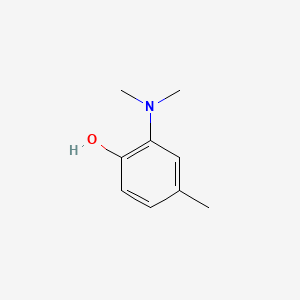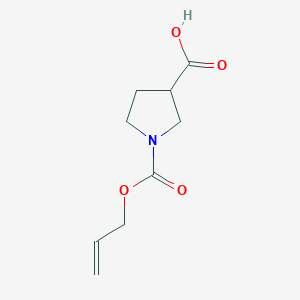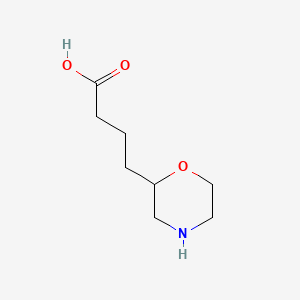
5-Amino-2-bromobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO . It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 5th position and a bromine atom at the 2nd position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromobenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-amino benzaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, 2-nitrobenzaldehyde is reduced to 2-amino benzaldehyde using an iron powder/glacial acetic acid system. This intermediate is then brominated using bromine to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under catalytic conditions.
Major Products:
Oxidation: 5-Amino-2-bromobenzoic acid.
Reduction: 5-Amino-2-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-2-bromobenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Amino-2-bromobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
2-Amino-5-bromobenzaldehyde: Similar structure but with different substitution pattern.
2-Amino-3,5-dibromobenzaldehyde: Contains an additional bromine atom.
4-Bromo-2-formylaniline: Similar functional groups but different positions on the benzene ring.
Uniqueness: 5-Amino-2-bromobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research .
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
5-amino-2-bromobenzaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 |
Clave InChI |
QTEHOADNTBMPDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)

![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)

![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)



![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)

![tert-butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13504314.png)

